
1-Cyclohexyl-1-phenyl-5-piperidin-1-ylpent-2-yn-1-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-1-phenyl-5-piperidin-1-ylpent-2-yn-1-ol;hydrochloride is a complex organic compound that has garnered significant interest in various scientific fields. This compound is known for its unique structure, which includes a cyclohexyl group, a phenyl group, and a piperidinyl group, all connected through a pentyn-1-ol backbone.
Méthodes De Préparation
The synthesis of 1-Cyclohexyl-1-phenyl-5-piperidin-1-ylpent-2-yn-1-ol;hydrochloride involves several steps, typically starting with the preparation of the piperidinyl and phenyl intermediates. One common synthetic route includes the following steps:
Formation of the Piperidinyl Intermediate: This involves the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex.
Formation of the Phenyl Intermediate: This step often involves the use of benzene derivatives, which are functionalized through various organic reactions.
Coupling of Intermediates: The piperidinyl and phenyl intermediates are then coupled through a pentyn-1-ol backbone, often using palladium-catalyzed cross-coupling reactions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt, typically using hydrochloric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Cyclohexyl-1-phenyl-5-piperidin-1-ylpent-2-yn-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the piperidinyl or phenyl groups, often using reagents like sodium hydride or lithium diisopropylamide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or iridium complexes, and various oxidizing or reducing agents. Major products formed from these reactions depend on the specific conditions but can include a range of functionalized derivatives.
Applications De Recherche Scientifique
1-Cyclohexyl-1-phenyl-5-piperidin-1-ylpent-2-yn-1-ol;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-Parkinson agent, due to its ability to partially block cholinergic activity in the central nervous system.
Neuropharmacology: Research has shown that this compound can increase the availability of dopamine, a crucial neurotransmitter in the control of voluntary muscle movement.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of various complex organic molecules, particularly those containing piperidine or phenyl groups.
Mécanisme D'action
The mechanism of action of 1-Cyclohexyl-1-phenyl-5-piperidin-1-ylpent-2-yn-1-ol;hydrochloride involves its interaction with cholinergic receptors in the central nervous system. By partially blocking these receptors, the compound helps to alleviate symptoms of Parkinson’s disease, such as muscle stiffness and excessive saliva production . Additionally, it increases the availability of dopamine, which is vital for the initiation and smooth control of voluntary muscle movements .
Comparaison Avec Des Composés Similaires
1-Cyclohexyl-1-phenyl-5-piperidin-1-ylpent-2-yn-1-ol;hydrochloride can be compared with other similar compounds, such as:
1-Cyclohexyl-1-phenyl-3-(piperidin-1-yl)propan-1-ol: This compound also contains a piperidinyl group but differs in the length and structure of the carbon chain.
Piperidine Derivatives: These include various substituted piperidines, which are widely used in medicinal chemistry for their pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups and its potential therapeutic applications in neurodegenerative diseases.
Propriétés
IUPAC Name |
1-cyclohexyl-1-phenyl-5-piperidin-1-ylpent-2-yn-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO.ClH/c24-22(20-12-4-1-5-13-20,21-14-6-2-7-15-21)16-8-11-19-23-17-9-3-10-18-23;/h1,4-5,12-13,21,24H,2-3,6-7,9-11,14-15,17-19H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKDZDKARXUCBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C#CCCN2CCCCC2)(C3=CC=CC=C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-((2,4-Dimethoxyphenyl)amino)-1,6-dihydro-[1,1'-biphenyl]-3(2H)-one](/img/structure/B5221709.png)
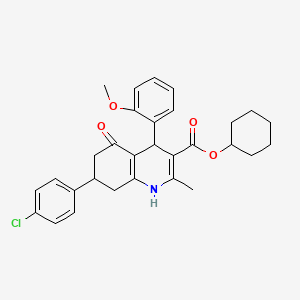
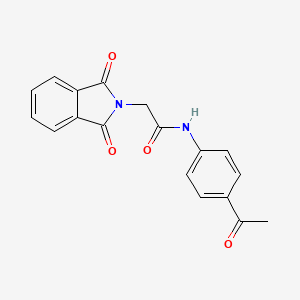
![N-{1-Methyl-2-[(4-methylpiperazin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}benzamide](/img/structure/B5221744.png)
![5-{4-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5221749.png)
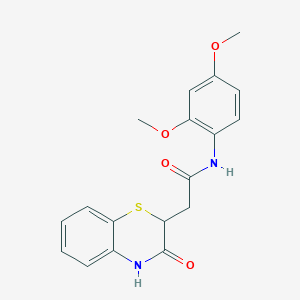
![5-[(3,4-dimethylphenoxy)methyl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B5221766.png)
![4-[(3-chlorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile](/img/structure/B5221772.png)

![1-(1-naphthylmethyl)-N-[2-(3-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5221793.png)
![N~2~-(2-ethylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5221796.png)
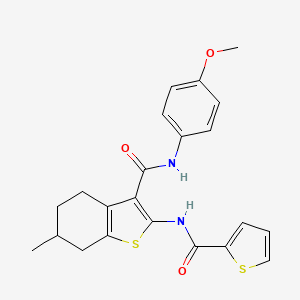
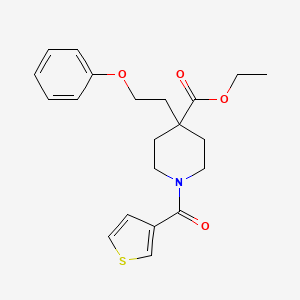
![3-(propylsulfanyl)-6-(4-pyridyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5221817.png)
